molecular formula C22H24N4O4 B2756984 Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-39-2

Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2756984
CAS RN: 868144-39-2
M. Wt: 408.458
InChI Key: QYBMQPZBGFDNEK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Enzyme Inhibition Applications

Research on pyrimidine derivatives, such as the one mentioned, often investigates their potential as enzyme inhibitors. For instance, studies have focused on understanding how pyrimidines bind to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors. These inhibitors could be pivotal in developing treatments for diseases caused by folate metabolism disruption, such as cancer and bacterial infections (Baker, Lourens, & Jordaan, 1967).

Antimicrobial and Anticancer Agents

Pyrimidine derivatives exhibit antimicrobial and anticancer activities. For example, pyrano[2,3-d]pyrimidine derivatives synthesized from cyclic compounds containing active methylene groups have shown significant antibacterial and antifungal activities, alongside cytotoxic potential against various cancer cell lines. These compounds intercalate DNA and inhibit topoisomerase II, highlighting their potential as therapeutic agents in treating microbial infections and cancer (Abd El-Sattar et al., 2021).

Chemical Synthesis and Derivatization

The chemical synthesis and derivatization of pyrimidine derivatives are crucial for discovering new drugs. Studies have detailed methodologies for synthesizing pyrimidine-carboxylate derivatives with various substitutions, providing a foundation for producing compounds with tailored biological activities. These synthetic approaches facilitate the exploration of pyrimidine derivatives as potential therapeutic agents, offering paths for novel drug development (Shanmugasundaram et al., 2011).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structures and targets. Some pyrimidine derivatives have shown neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrimidine derivatives have been used in medicinal chemistry, suggesting that they can be safely handled under appropriate conditions .

Future Directions

Pyrimidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new pyrimidine derivatives, including this compound, and studying their biological activities.

properties

IUPAC Name

2-methylpropyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-12(2)11-30-21(28)16-13(3)24-19-18(20(27)26(5)22(29)25(19)4)17(16)15-8-6-14(10-23)7-9-15/h6-9,12,17,24H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMQPZBGFDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C#N)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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